molecular formula C14H19N5O B8445756 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl- CAS No. 1331847-17-6

7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl-

Cat. No. B8445756
CAS RN: 1331847-17-6
M. Wt: 273.33 g/mol
InChI Key: ZSEKPRGGCJNABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl- is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-amino-7-cyclopentyl-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1331847-17-6

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

2-amino-7-cyclopentyl-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H19N5O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H2,15,16,17)

InChI Key

ZSEKPRGGCJNABQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(benzhydrylidene-amino)-7-(1-ethyl-butyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (3.5 g, 8.0 mmol) in 26.7 mL THF was added aqueous 2M HCl (1.32 mL) and the mixture was stirred for 20 min. To this was added 60 mL heptane:EtOAc (4:1 v/v) and 60 mL aqueous 0.5 N HCl and the layers were separated. The acidic aqueous layer was basified to pH 10 with aqueous 25% NaOH solution and extracted again with EtOAc. The organic extract was then washed with brine, dried (Na2SO4), concentrated and purified via SiO2 column chromatography (0-20% MeOH in EtOAc) to give 2-amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide as a white solid (1.68 g, 6.15 mmol, 77% yield). MS m/z 274.4 (M+H)+.
Name
2-(benzhydrylidene-amino)-7-(1-ethyl-butyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
26.7 mL
Type
solvent
Reaction Step One
Name
heptane EtOAc
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.